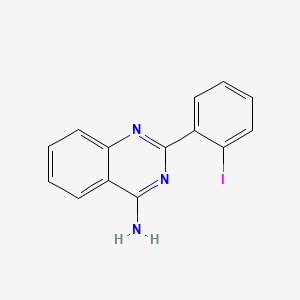
2-(2-Iodophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are bicyclic compounds composed of two fused rings: a benzene ring and a pyrimidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-iodoaniline and a suitable quinazoline precursor.
Reaction Steps: The process involves a series of reactions, including nitration, reduction, and cyclization. The nitration of 2-iodoaniline forms 2-iodo-4-nitroaniline, which is then reduced to 2-iodo-4-aminophenol. This intermediate undergoes cyclization with a quinazoline precursor to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols
Major Products Formed:
Oxidation: Iodophenols, iodobenzoic acids
Reduction: Iodoanilines, iodoamines
Substitution: Alkylated, aminated, or hydroxylated derivatives
Scientific Research Applications
2-(2-Iodophenyl)quinazolin-4-amine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of iodophenyl groups with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Iodophenyl)quinazolin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
2-Iodophenol: A phenolic compound with an iodine atom in the ortho position.
2-Iodobiphenyl: A biphenyl compound with an iodine atom on one of the benzene rings.
2-Iodoaniline: An aniline derivative with an iodine atom on the benzene ring.
Uniqueness: 2-(2-Iodophenyl)quinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to simpler iodophenyl compounds
Properties
CAS No. |
62786-13-4 |
|---|---|
Molecular Formula |
C14H10IN3 |
Molecular Weight |
347.15 g/mol |
IUPAC Name |
2-(2-iodophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10IN3/c15-11-7-3-1-5-9(11)14-17-12-8-4-2-6-10(12)13(16)18-14/h1-8H,(H2,16,17,18) |
InChI Key |
ZNYCPOQYWPNVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















